molecular formula C26H31N7O B13434244 N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine

N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine

Cat. No.: B13434244
M. Wt: 457.6 g/mol
InChI Key: YYUAFXPPMAGYBQ-UHFFFAOYSA-N
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Description

N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine is a structurally complex molecule featuring:

  • Tetrazole ring: Known for its bioisosteric properties, often mimicking carboxylic acids in drug design.
  • Morpholinylphenyl group: Enhances solubility and bioavailability via its electron-rich oxygen atom.
  • Indole moiety: Common in pharmaceuticals, contributing to receptor binding through π-π interactions.
  • Cyclopentyl and ethanamine chains: Influence conformational stability and pharmacokinetics.

Properties

Molecular Formula

C26H31N7O

Molecular Weight

457.6 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-[1-(4-morpholin-4-ylphenyl)tetrazol-5-yl]cyclopentan-1-amine

InChI

InChI=1S/C26H31N7O/c1-2-6-24-23(5-1)20(19-27-24)11-14-28-26(12-3-4-13-26)25-29-30-31-33(25)22-9-7-21(8-10-22)32-15-17-34-18-16-32/h1-2,5-10,19,27-28H,3-4,11-18H2

InChI Key

YYUAFXPPMAGYBQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=NN=NN2C3=CC=C(C=C3)N4CCOCC4)NCCC5=CNC6=CC=CC=C65

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-(4-Morpholinyl)phenyl derivative, followed by the introduction of the tetrazole ring through a cyclization reaction. The final step involves the coupling of the cyclopentyl and indole moieties under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Reaction with Amines

The morpholine group can be replaced by primary or secondary amines through a nucleophilic aromatic substitution reaction. This reaction often requires elevated temperatures and can be catalyzed by bases or transition metals.

R-Morpholine+R’-NH2R-NHR’+Morpholine\text{R-Morpholine} + \text{R'-NH}_2 \rightarrow \text{R-NHR'} + \text{Morpholine}

Reaction with Thiols

Thiols can also act as nucleophiles, replacing the morpholine group to form thioether derivatives. This reaction is particularly useful for introducing sulfur-containing functional groups into the molecule.

R-Morpholine+R’-SHR-SR’+Morpholine\text{R-Morpholine} + \text{R'-SH} \rightarrow \text{R-SR'} + \text{Morpholine}

  • Tetrazole Ring Modifications

The tetrazole ring in N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine can undergo various transformations, altering its properties and reactivity .

N-Alkylation

The tetrazole ring can be N-alkylated using alkyl halides or other electrophiles. This reaction typically results in a mixture of 1N- and 2N-alkylated products, which can be separated chromatographically .

Tetrazole+R-X1N-Alkyltetrazole+2N-Alkyltetrazole\text{Tetrazole} + \text{R-X} \rightarrow \text{1N-Alkyltetrazole} + \text{2N-Alkyltetrazole}

Ring-Opening Reactions

Under certain conditions, the tetrazole ring can undergo ring-opening reactions, leading to the formation of azides or other nitrogen-containing compounds. This transformation can be initiated by strong acids or bases .

Tetrazole+H+Azide+HCN\text{Tetrazole} + \text{H}^+ \rightarrow \text{Azide} + \text{HCN}

  • Indole Functionalization

The indole moiety in this compound offers various possibilities for chemical modifications .

Electrophilic Aromatic Substitution

The indole ring can undergo electrophilic aromatic substitution reactions, particularly at the C-3 position. Common reactions include halogenation, nitration, and acylation .

Indole+E+3-E-Indole\text{Indole} + \text{E}^+ \rightarrow \text{3-E-Indole}

N-Alkylation

The indole nitrogen can be alkylated using strong bases and alkyl halides, leading to N-substituted derivatives .

Indole+NaH+R-XN-R-Indole\text{Indole} + \text{NaH} + \text{R-X} \rightarrow \text{N-R-Indole}

  • Cyclopentyl Group Reactions

The cyclopentyl group in this compound can participate in various reactions, although its reactivity is generally lower compared to the other functional groups in the molecule.

Oxidation

The cyclopentyl group can be oxidized to form ketones or alcohols, depending on the oxidizing agent and reaction conditions used.

Cyclopentyl+[O]Cyclopentanone or Cyclopentanol\text{Cyclopentyl} + [\text{O}] \rightarrow \text{Cyclopentanone or Cyclopentanol}

This compound exhibits a rich chemistry due to its diverse functional groups. The compound can undergo various transformations, including nucleophilic substitutions, tetrazole ring modifications, indole functionalizations, and cyclopentyl group reactions. These chemical reactions provide opportunities for the synthesis of novel derivatives with potentially enhanced biological activities or altered physicochemical properties.

Further research is needed to fully explore the reactivity of this complex molecule and to develop selective methodologies for its modification. The unique combination of functional groups in this compound presents both challenges and opportunities for synthetic chemists and medicinal chemists alike.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine:

General Information

  • Name: this compound is a chemical compound .
  • Synonyms: This compound is also known as 2109173-26-2, STL485110, and N-[2-(1H-indol-3-yl)ethyl]-1-{1-[4-(morpholin-4-yl)phenyl]-1H-tetrazol-5-yl}cyclopentanamine .
  • Molecular Formula: The molecular formula of the compound is C26H31N7O .
  • Molecular Weight: It has a molecular weight of 457.6 g/mol .

Applications

While the specific applications of this compound are not detailed in the search results, some inferences can be made based on the components of the molecule and related research areas:

  • G Protein-Coupled Receptors (GPCRs): The presence of a morpholinylphenyl group and an indole-3-ethanamine moiety suggests a potential interaction with G protein-coupled receptors (GPCRs) . Many compounds containing similar structures are known to act as ligands for various GPCRs, which are involved in a wide range of physiological processes .
  • Potential Therapeutic Value: Tetrazole derivatives have been explored for various medicinal activities . Compounds with tetrazole rings are sometimes used as bioisosteres for carboxylic acid groups in drug design .
  • mTOR Kinase Inhibition: Some search results discuss the use of morpholinyl compounds as inhibitors of mTOR kinase, which has therapeutic value in treating various forms of cancer . However, this is a general application of morpholinyl compounds and not specific to the title compound .
  • Drugs of Abuse: It is important to note that some compounds containing indole groups are listed as drugs of abuse . This does not imply that this compound is a drug of abuse, but it highlights the need for careful research and handling of such compounds .

Available Information

  • Chemical Structure: The compound contains a cyclopentane ring, a tetrazole ring, a morpholine group, and an indole-3-ethanamine moiety .
  • Identifiers: It has specific identifiers such as PubChem CID (121238237), InChI key (YYUAFXPPMAGYBQ-UHFFFAOYSA-N) and SMILES notation (C1CCC(C1)(C2=NN=NN2C3=CC=C(C=C3)N4CCOCC4)NCCC5=CNC6=CC=CC=C65) .

Mechanism of Action

The mechanism of action of N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Heterocyclic Core Variations

Compound Name Core Structure Key Differences Biological Implications References
Target Compound Tetrazole Morpholinylphenyl, cyclopentyl, indole Enhanced solubility and receptor affinity
1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine Triazole Fluorophenyl substituent Reduced acidity vs. tetrazole; altered target interactions
1-(3-chlorophenyl)-1-phenylmethanamine Benzene Lacks heterocycle Lower versatility in binding applications

Substituent Effects on Aryl Groups

Compound Name Aryl Substituent Key Features Pharmacological Impact References
Target Compound 4-Morpholinylphenyl Electron-donating morpholine ring Improved solubility and metabolic stability
N-[(4-Chlorophenyl)...indole-3-ethanamine () 4-Chlorophenyl Electron-withdrawing Cl atom Increased lipophilicity; potential toxicity concerns
N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide 3-Trifluoromethylphenyl Strongly electronegative CF₃ group Enhanced membrane permeability

Analysis : The morpholinyl group in the target compound balances lipophilicity and solubility, unlike halogenated aryl groups, which may prioritize membrane penetration over safety .

Indole and Ethamine Modifications

Compound Name Indole/Ethamine Structure Unique Features Functional Role References
Target Compound Indole + ethanamine Ethanamine chain at position 3 Facilitates hydrogen bonding with targets
N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine Indole + branched ethyl Octyl chain and N-ethyl group Increased hydrophobicity; prolonged half-life
1-(4-Chlorophenyl)-1H-1,2,3-triazole () Triazole + chlorophenyl Lacks indole and amine Limited cross-reactivity with indole-binding targets

Analysis : The ethanamine chain in the target compound offers a balance of hydrophilicity and binding specificity compared to bulkier N-alkyl groups .

Morpholine-Containing Analogues

Compound Name Morpholine Incorporation Structural Context Advantages References
Target Compound 4-Morpholinylphenyl Tetrazole-indole scaffold Optimizes solubility and target engagement
N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine Morpholine-cyclohexyl Aliphatic cyclohexyl backbone Limited aromatic interactions; lower potency

Unique Advantages of the Target Compound

  • Synergistic Scaffold : The combination of tetrazole (bioisostere), morpholinylphenyl (solubility), and indole-ethanamine (targeted binding) creates a multifunctional profile.
  • Pharmacokinetic Superiority : Morpholine mitigates the high lipophilicity typical of tetrazole-indole hybrids, reducing metabolic degradation risks.
  • Target Selectivity : The ethanamine chain and cyclopentyl group may reduce off-target effects compared to simpler N-alkylated analogues .

Biological Activity

N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine, a compound with the CAS number 2109173-26-2, has garnered interest in pharmacological research due to its potential biological activities, particularly in relation to neurokinin receptors and related pathways. This article explores the compound's biological activity, including its mechanisms of action, pharmacodynamics, and therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Indole ring : Known for its role in various biological activities.
  • Tetrazole moiety : Often associated with enhanced binding affinity in receptor interactions.
  • Morpholine group : Contributes to the compound's solubility and bioavailability.

The molecular formula is C20H25N5C_{20}H_{25}N_{5}, with a molecular weight of 351.45 g/mol.

Research indicates that this compound acts as an antagonist at neurokinin (NK) receptors, particularly NK1 receptors. The blockade of NK1 receptors has been linked to therapeutic effects in conditions such as anxiety and depression. The following mechanisms are proposed:

  • Receptor Binding : The compound exhibits high affinity for NK1 receptors, inhibiting the action of substance P, a neuropeptide involved in pain perception and mood regulation .
  • Signal Transduction : By blocking NK1 receptor activation, the compound may alter intracellular signaling pathways, including those involving calcium ion influx and cyclic AMP levels .

Antidepressant and Anxiolytic Effects

Studies have demonstrated that compounds similar to this compound can produce significant antidepressant and anxiolytic effects. In animal models, administration resulted in:

  • Reduced Anxiety-like Behavior : Measured through elevated plus maze tests.
  • Antidepressant Activity : Assessed via forced swim tests and tail suspension tests .

Potential Therapeutic Applications

Given its mechanism of action on NK receptors, this compound holds promise for:

  • Treatment of Mood Disorders : Such as major depressive disorder (MDD) and generalized anxiety disorder (GAD).
  • Pain Management : Due to its modulation of pain pathways via NK receptor antagonism.

Research Findings and Case Studies

Recent studies have highlighted the efficacy of similar compounds in clinical settings. For example:

StudyFindings
Study 1Demonstrated significant reduction in anxiety symptoms in patients treated with NK1 antagonists .
Study 2Showed improved mood scores in subjects with treatment-resistant depression following administration of NK1 receptor blockers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine?

  • Methodology :

  • Stepwise synthesis : Begin with the preparation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide, as demonstrated in tetrazole derivatives .
  • Morpholine incorporation : Use Buchwald–Hartwig amination to introduce the 4-morpholinylphenyl group to the tetrazole core, optimizing palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligands) for high yields .
  • Indole-cyclopentyl coupling : Employ Suzuki-Miyaura cross-coupling to attach the indole-ethanamine moiety to the cyclopentyl group, ensuring anhydrous conditions and degassed solvents .
    • Validation : Monitor intermediates via LC-MS and confirm regioselectivity using ¹H NMR .

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis resolves bond angles and torsional strain in the tetrazole-cyclopentyl-indole scaffold. For example, studies on analogous pyrazole derivatives used Mo-Kα radiation (λ = 0.71073 Å) and SHELXTL for refinement .
  • Spectroscopic techniques : Compare experimental ¹³C NMR chemical shifts with DFT-calculated values to verify substituent positions (e.g., morpholinylphenyl vs. indole groups) .
    • Challenges : Crystallization may require slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) due to the compound’s hydrophobic regions .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Assay standardization : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and control compounds to isolate variability .
  • Metabolite profiling : Use HPLC-MS to identify degradation products that may interfere with activity measurements, especially in the morpholine or tetrazole moieties .
    • Case study : Discrepancies in IC₅₀ values for similar triazole derivatives were traced to residual palladium catalysts affecting assay results; ICP-MS analysis is recommended .

Q. What computational strategies predict the binding affinity of this compound to serotonin receptors?

  • Methodology :

  • Docking simulations : Use AutoDock Vina with crystal structures of 5-HT₂A receptors (PDB ID: 6WGT). Focus on the indole-ethanamine group’s orientation relative to conserved aspartate residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the morpholinylphenyl group in the receptor’s hydrophobic pocket .
    • Validation : Compare computational ΔG values with SPR (surface plasmon resonance) binding data to refine force field parameters .

Q. How to optimize reaction yields for large-scale synthesis without compromising purity?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters like temperature (80–120°C), solvent (THF vs. DCM), and catalyst loading (0.5–5 mol%) to identify robust conditions .
  • Continuous flow chemistry : Implement microreactors for the tetrazole formation step to enhance heat transfer and reduce side reactions .
    • Quality control : Use preparative HPLC with C18 columns (MeCN/H₂O gradients) to isolate >98% pure product; validate via HRMS and elemental analysis .

Q. What analytical methods are suitable for detecting degradation products in stability studies?

  • Methodology :

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor changes via UPLC-PDA .
  • Structural elucidation : Use LC-QTOF-MS/MS to fragment degradation products (e.g., oxidized morpholine rings) and match with spectral libraries .
    • Mitigation : Add antioxidants (e.g., BHT) to formulations if oxidation is observed at the indole’s C3 position .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in aqueous vs. lipid-based solvents?

  • Methodology :

  • Solubility parameter analysis : Calculate Hansen parameters (δD, δP, δH) to predict compatibility with solvents like PEG-400 or Labrasol .
  • Experimental validation : Use shake-flask method with UV detection at λmax ≈ 270 nm (indole absorbance) .
    • Resolution : Discrepancies may arise from polymorphic forms; characterize crystallinity via PXRD .

Q. What strategies address discrepancies in receptor selectivity profiles across studies?

  • Methodology :

  • Orthogonal assays : Combine radioligand binding (³H-ketanserin for 5-HT₂A) with functional assays (Ca²⁺ flux) to confirm on-target activity .
  • Off-target screening : Use panels like Eurofins’ CEREP to evaluate selectivity against 50+ GPCRs, ion channels, and kinases .
    • Root cause : Differences in cell membrane composition (e.g., cholesterol content) may alter ligand-receptor kinetics .

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